molecular formula C14H11NO3S B2389825 N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034436-34-3

N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2389825
CAS No.: 2034436-34-3
M. Wt: 273.31
InChI Key: ICAJSBCFSOWLLQ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources to form thiophenes . The bifuran moiety can be introduced through a coupling reaction, such as a Suzuki cross-coupling reaction, where a bifuran boronic acid is reacted with a halogenated thiophene .

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that use readily available starting materials and efficient catalytic systems. Microwave-assisted synthesis has been explored for the rapid and efficient production of furan and thiophene derivatives . This method can significantly reduce reaction times and improve yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both bifuran and thiophene rings, which can confer distinct electronic and steric properties. This combination can enhance the compound’s stability, reactivity, and potential biological activities compared to simpler thiophene or furan derivatives .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(13-4-2-8-19-13)15-9-10-5-6-12(18-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAJSBCFSOWLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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